molecular formula C9H18N2O2S B13009017 3-Amino-2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoicacid

3-Amino-2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoicacid

Cat. No.: B13009017
M. Wt: 218.32 g/mol
InChI Key: PLPVPBROJGOXRB-UHFFFAOYSA-N
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Description

3-Amino-2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoic acid is a complex organic compound that features both amino and thiopyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoic acid typically involves multiple steps. One common approach is the reaction of tetrahydro-2H-thiopyran-4-ylmethylamine with a suitable amino acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

3-Amino-2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoic acid is unique due to its combination of amino and thiopyran groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-amino-2-(thian-4-ylmethylamino)propanoic acid

InChI

InChI=1S/C9H18N2O2S/c10-5-8(9(12)13)11-6-7-1-3-14-4-2-7/h7-8,11H,1-6,10H2,(H,12,13)

InChI Key

PLPVPBROJGOXRB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1CNC(CN)C(=O)O

Origin of Product

United States

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